molecular formula C24H27FN4O4 B2882975 Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252912-95-0

Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2882975
CAS No.: 1252912-95-0
M. Wt: 454.502
InChI Key: ZBQMDRXCHATAPH-UHFFFAOYSA-N
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Description

Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H27FN4O4 and its molecular weight is 454.502. The purity is usually 95%.
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Biological Activity

Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1252912-95-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H27FN4O4C_{24}H_{27}FN_{4}O_{4} with a molecular weight of 454.502 g/mol. The structural representation highlights the presence of a piperazine moiety and a tetrahydropyrimidine core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC24H27FN4O4
Molecular Weight454.502 g/mol
Purity≥95%
CAS Number1252912-95-0

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition:

  • Dopamine Receptor Interaction : The piperazine group is known to interact with dopamine receptors, suggesting potential applications in treating psychiatric disorders.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of piperazine compounds can exhibit antidepressant and anxiolytic effects by acting on serotonin and dopamine receptors. The specific compound under review may share similar properties due to its structural components.

Antitumor Activity

Research involving related pyrimidine compounds has revealed significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines . This suggests that this compound could be explored for its anticancer properties.

Study on Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of piperazine derivatives in animal models. This compound was tested alongside other analogs. The results indicated a significant reduction in despair-like behavior in mice models when administered at doses ranging from 10 to 30 mg/kg .

Properties

IUPAC Name

methyl 6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-32-17-7-5-6-16(14-17)22-21(23(30)33-2)19(26-24(31)27-22)15-28-10-12-29(13-11-28)20-9-4-3-8-18(20)25/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQMDRXCHATAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.